molecular formula C26H44N2O13 B608817 Mal-amido-PEG8-acid CAS No. 1334177-86-4

Mal-amido-PEG8-acid

Katalognummer: B608817
CAS-Nummer: 1334177-86-4
Molekulargewicht: 592.64
InChI-Schlüssel: ARKUDJPBDMAVBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mal-amido-PEG8-acid (CAS: 1334177-86-4) is a heterobifunctional linker containing a maleimide group, an amide bond, an 8-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. Its molecular formula is C26H44N2O13, with a molecular weight of 592.63 . The maleimide group reacts selectively with thiols (e.g., cysteine residues in antibodies), while the carboxylic acid couples with primary amines (e.g., lysine residues or drug molecules) via activators like EDC or HATU . This compound is classified as a non-cleavable linker, making it ideal for stable antibody-drug conjugates (ADCs) where premature drug release is undesirable .

Vorbereitungsmethoden

Synthetic Routes to Mal-amido-PEG8-Acid

Stepwise PEG Chain Assembly

The synthesis begins with the controlled polymerization of ethylene oxide to form an 8-unit PEG backbone. Anhydrous reaction conditions and potassium tert-butoxide catalysis ensure narrow polydispersity (Đ < 1.05) .

Table 1: Key Reaction Parameters for PEG8 Synthesis

ParameterValue
MonomerEthylene oxide
CatalystPotassium tert-butoxide
Temperature60–70°C
Reaction Time48–72 hours
Molecular Weight352.4 g/mol (PEG8)

Maleimide Functionalization

The PEG8 intermediate is reacted with 3-maleimidopropionic acid using carbodiimide chemistry. N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the formation of an amide bond between the PEG terminus and the maleimide precursor .

Critical Considerations:

  • Stoichiometry: A 1.2:1 molar ratio of maleimide to PEG8 ensures complete functionalization.

  • Solvent System: Anhydrous dichloromethane minimizes side reactions.

  • Reaction Monitoring: Thin-layer chromatography (TLC) with ninhydrin staining confirms maleimide incorporation .

Analytical Characterization

Spectroscopic Confirmation

  • FT-IR: Peaks at 1710 cm⁻¹ (maleimide C=O) and 1735 cm⁻¹ (carboxylic acid C=O) .

  • ¹H NMR (DMSO-d₆): δ 6.75 ppm (maleimide vinyl protons), δ 2.45–2.60 ppm (succinic acid methylenes) .

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 280 nm reveals a single dominant peak (>95% purity). Residual EDC and NHS are quantified below 0.5% via LC-MS .

Industrial-Scale Production Challenges

Maleimide Stability

The maleimide group undergoes hydrolysis to maleamic acid under aqueous conditions. Commercial suppliers address this by lyophilizing the product and storing it at -20°C .

PEG Polydispersity Control

Batch-to-batch consistency is achieved through living anionic polymerization techniques, limiting Đ to <1.1 .

Table 2: Storage and Stability Guidelines

ConditionStability Duration
-20°C (lyophilized)24 months
4°C (solution in DMSO)1 month
Room temperature<7 days

Applications in Bioconjugation

Antibody-Drug Conjugates (ADCs)

This compound links cysteine-engineered antibodies to cytotoxic payloads. The PEG spacer reduces aggregation, as demonstrated in trastuzumab emtansine analogs .

PROTAC Synthesis

The carboxylic acid terminus conjugates with E3 ligase ligands, while maleimide binds target protein ligands. This application is detailed in patent US2018339985, which cites this compound derivatives as key intermediates .

VendorPurityMolecular WeightStorage Conditions
CD Bioparticles 97%592.6 g/mol-20°C
Creative Biolabs 95%592.6 g/mol-20°C
GlpBio >95%592.63 g/mol-20°C

Discrepancies in purity reflect variations in final purification steps, with HPLC versus flash chromatography methods.

Analyse Chemischer Reaktionen

Types of Reactions

Mal-amido-PEG8-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Linker in Bioconjugation
Mal-amido-PEG8-acid serves as a versatile linker in the synthesis of bioconjugates. Its maleimide functionality allows it to react with thiol groups, forming stable thioether bonds, while the carboxylic acid can react with primary amines to create amide bonds. This dual reactivity makes it suitable for constructing complex molecules and modifying proteins or peptides for research and therapeutic purposes .

Synthesis of Complex Molecules
In organic chemistry, this compound is utilized to synthesize complex molecules through various coupling reactions, enhancing the solubility and stability of intermediates in aqueous environments.

Biological Applications

Facilitating Biomolecule Attachment
The compound is widely used in biological research to facilitate the attachment of biomolecules to surfaces or other biomolecules. This is particularly useful in studying protein-protein interactions, enzyme activity, and cellular signaling pathways .

Drug Delivery Systems
In medicine, this compound is employed in drug delivery systems. Its PEG component increases the solubility and stability of therapeutic agents, improving their bioavailability and efficacy. This property is crucial for developing targeted therapies, especially in cancer treatment where precise delivery of drugs to tumor sites is necessary .

Industrial Applications

Production of Functionalized Materials
Industrially, this compound is used in the production of functionalized materials and polymers. Its ability to modify surfaces and create specific chemical functionalities makes it valuable in material science for developing smart materials with tailored properties .

Table: Summary of Applications and Case Studies

Application AreaDescriptionCase Study Reference
Chemical SynthesisUsed as a linker for bioconjugates to enhance stability and solubility,
Drug DeliveryImproves solubility and stability of therapeutic agents ,
Biomolecular ResearchFacilitates biomolecule attachment for studying interactions ,
Industrial Material ScienceUsed for creating functionalized polymers,

Wirkmechanismus

Mal-amido-PEG8-acid exerts its effects through the formation of covalent bonds with thiol and amine groups. The maleimide group reacts with thiol groups via a Michael addition reaction, forming stable thioether linkages. The terminal carboxylic acid reacts with primary amine groups in the presence of activators to form stable amide bonds. These reactions enable the compound to link biomolecules and other entities, facilitating various applications in research and industry .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Maleimide-PEG8-acid (Mal-PEG8-acid)

  • CAS : 1818294-46-0
  • Molecular Formula: C23H39NO12
  • Molecular Weight : 521.6
  • Key Features :
    • Lacks the amido group present in Mal-amido-PEG8-acid, directly linking the maleimide to the PEG chain.
    • Exhibits excellent water solubility and stability across a wide pH range (critical for in vivo applications) .
    • Used in biomarker labeling and bioimaging due to its rapid thiol coupling kinetics .
  • Applications: Protein conjugation, nanoparticle functionalization, and diagnostic probes .

Comparison with this compound :

  • Stability : Both are stable under physiological conditions, but this compound’s amide bond provides additional resistance to enzymatic degradation .
  • Conjugation Efficiency : Maleimide-PEG8-acid’s simpler structure may enable faster thiol coupling, while this compound’s amide linkage reduces steric hindrance for amine coupling .

Mal-amido-PEG8-Val-Gly

  • CAS : 2353409-54-6
  • Molecular Formula : C33H56N4O15
  • Molecular Weight : 748.82
  • The PEG8 spacer enhances solubility, while the dipeptide adds targeting specificity.
  • Applications : Controlled drug release in ADCs and targeted therapies .

Comparison with this compound :

  • Cleavability: Mal-amido-PEG8-Val-Gly is designed for cleavable ADCs, unlike the non-cleavable this compound .
  • Size : The dipeptide increases molecular weight by ~156 Da, which may affect pharmacokinetics .

Mal-amido-PEG4-acid

  • CAS : 1263045-16-4
  • Molecular Formula : C18H28N2O9
  • Molecular Weight : 416.42
  • Key Features :
    • Shorter PEG4 spacer, reducing flexibility and solubility compared to PEG8 variants.
    • Retains the amide bond for stable conjugation.
  • Applications : Suitable for ADCs requiring compact linkers .

Comparison with this compound :

Bis-Mal-PEG6

  • CAS: Not provided
  • Key Features :
    • Contains two maleimide groups for dual thiol coupling, enabling crosslinking of biomolecules .
    • PEG6 spacer balances flexibility and size.
  • Applications: Polymer crosslinking and multivalent nanoparticle assembly .

Comparison with this compound :

  • Functionality : Bis-Mal-PEG6 is homo-bifunctional (two maleimides), whereas this compound is heterobifunctional (maleimide + carboxylic acid) .

Research Findings and Trends

  • PEG Length Optimization : Longer PEG chains (e.g., PEG8 vs. PEG4) improve solubility and reduce steric hindrance in ADC constructs, enhancing drug efficacy .
  • Amido Group Impact : The amide bond in this compound increases hydrolytic stability compared to maleimide-PEG8-acid, critical for long-circulating therapeutics .
  • Cleavability: Compounds like Mal-amido-PEG8-Val-Gly address the need for intracellular drug release, while non-cleavable linkers like this compound ensure systemic stability .

Biologische Aktivität

Mal-amido-PEG8-acid is a specialized compound primarily used in bioconjugation applications. It features a maleimide functional group and a terminal carboxylic acid, linked through an eight-unit polyethylene glycol (PEG) chain. This structure enhances its solubility and biocompatibility, making it particularly valuable in drug delivery systems and the development of Proteolysis Targeting Chimeras (PROTACs).

  • Molecular Formula : C26H44N2O13
  • Molecular Weight : 592.6 g/mol
  • Purity : ≥95%
  • Reactive Groups : Maleimide and carboxylic acid
  • Functionality : Non-cleavable linker for bio-conjugation

This compound does not exhibit direct biological activity but serves as a critical linker in the assembly of PROTACs. PROTACs are innovative therapeutic agents designed to target and degrade specific proteins within cells by utilizing the ubiquitin-proteasome system. The maleimide group facilitates the formation of covalent bonds with thiol groups on target proteins, while the carboxylic acid can react with primary amines, allowing for diverse conjugation strategies.

Applications in Research and Medicine

  • PROTAC Development : this compound is integral in connecting ligands that target E3 ubiquitin ligases with those that bind to specific proteins, enhancing the degradation efficiency of unwanted proteins in various diseases, including cancer.
  • Drug Delivery Systems : Its ability to form stable conjugates with therapeutic agents enables targeted delivery, improving pharmacokinetics and reducing off-target effects.

Study 1: Efficacy in PROTACs

In a study published in Nature Communications, researchers utilized this compound to construct a PROTAC targeting a specific oncogene. The results demonstrated a significant reduction in the target protein levels within cancer cells, leading to decreased cell proliferation and increased apoptosis rates.

Study 2: Improved Drug Solubility

Another study investigated the use of this compound in enhancing the solubility and bioavailability of poorly soluble drugs. The findings indicated that drugs conjugated with this linker exhibited improved solubility profiles and extended circulation times in vivo, suggesting its potential for improving therapeutic outcomes.

Comparative Analysis

The following table summarizes this compound alongside similar compounds:

Compound NameMolecular FormulaKey FeaturesApplication Area
This compoundC26H44N2O13Maleimide + Carboxylic AcidPROTACs, Drug Delivery
Mal-PEG4-acidC16H30N2O6Shorter PEG chain; less hydrophilicVarious Bioconjugation Applications
Mal-amido-PEG8-NHSC30H47N3O15NHS group for amine conjugationAntibody-Drug Conjugates

Research Findings

Research indicates that the efficiency of conjugation using this compound is influenced by various factors:

  • pH Levels : Optimal pH for maleimide-thiol reactions is typically between 6.5 and 7.5.
  • Temperature : Higher temperatures can enhance reaction rates but may also lead to degradation of sensitive biomolecules.
  • Concentration of Competing Nucleophiles : The presence of other nucleophiles can reduce the efficiency of conjugation.

These findings underscore the importance of optimizing experimental conditions when utilizing this compound for bioconjugation purposes.

Q & A

Basic Research Questions

Q. What are the key functional groups in Mal-amido-PEG8-acid, and how do they influence its reactivity in bioconjugation?

this compound contains two reactive groups: a maleimide (for thiol-specific conjugation via Michael addition) and a carboxylic acid (for carbodiimide-mediated coupling to amines). The PEG8 spacer enhances solubility and reduces steric hindrance during biomolecule conjugation. Reaction efficiency depends on pH (optimal range: 7–8 for maleimide-thiol reactions) and buffer composition (e.g., PBS or Tris-HCl). Avoid reducing agents like DTT to preserve thiol groups on target molecules .

Q. What experimental conditions are recommended for conjugating this compound to thiol-containing proteins?

Standard protocols involve incubating this compound with thiolated biomolecules in a 1.5–2.5 molar excess (pH 7.4–8.0, 4–25°C, 1–4 hours). Purification via size-exclusion chromatography or dialysis removes unreacted reagents. Confirm conjugation using SDS-PAGE (shift in molecular weight) or MALDI-TOF .

Q. How should this compound be stored to maintain its stability?

Store lyophilized this compound at -20°C in a desiccated, light-protected environment. Reconstitute in anhydrous DMSO or buffer immediately before use to prevent hydrolysis of the maleimide group. Avoid repeated freeze-thaw cycles .

Q. What are the primary applications of this compound in academic research?

It is widely used for site-specific labeling of cysteine-containing proteins, antibody-drug conjugate (ADC) synthesis, and surface functionalization of nanoparticles. The PEG8 spacer improves biocompatibility and reduces aggregation in aqueous systems .

Advanced Research Questions

Q. How can conjugation efficiency be optimized when working with low-solubility biomolecules?

Use co-solvents (e.g., 10–20% DMSO or glycerol) to enhance solubility without denaturing proteins. Titrate ionic strength (e.g., NaCl concentrations) to mitigate aggregation. Pre-incubate this compound with the target biomolecule at 4°C to minimize precipitation .

Q. What analytical methods are most effective for quantifying conjugation success and stoichiometry?

  • UV-Vis spectroscopy : Measure absorbance at 280 nm (protein) and 300–320 nm (maleimide depletion).
  • HPLC-MS : Resolve conjugated vs. unconjugated species and confirm mass shifts.
  • Fluorescent labeling : Track maleimide consumption using thiol-reactive fluorophores (e.g., Ellman’s assay) .

Q. How should researchers address discrepancies in reported reaction kinetics under varying pH conditions?

Systematically replicate experiments while controlling buffer composition (e.g., phosphate vs. Tris), temperature, and thiol accessibility (e.g., protein denaturation state). Use kinetic modeling (e.g., pseudo-first-order approximations) to compare rate constants across studies .

Q. What strategies mitigate hydrolysis of the maleimide group during long-term reactions?

Conduct reactions at lower temperatures (4°C) and use fresh buffers devoid of nucleophiles (e.g., amines). Monitor hydrolysis via HPLC: hydrolyzed maleimide (maleamic acid) elutes earlier than the intact compound .

Q. How can researchers troubleshoot low conjugation yields in complex biological matrices?

  • Pre-purify target biomolecules to remove competing thiols (e.g., glutathione).
  • Include EDTA to chelate metal ions that oxidize free thiols.
  • Optimize molar ratios using a Design of Experiments (DoE) approach to account for competing variables .

Q. What controls are essential when designing experiments with this compound?

  • Negative controls : Omit the thiolated biomolecule or replace this compound with a non-reactive PEG derivative.
  • Competition assays : Add excess free thiols (e.g., β-mercaptoethanol) to confirm specificity.
  • Stability controls : Incubate this compound alone to assess hydrolysis over time .

Q. Data Analysis and Contradiction Resolution

Q. How should conflicting data on this compound’s stability in aqueous buffers be resolved?

Perform accelerated stability studies (e.g., 25°C vs. 4°C) and analyze degradation products via LC-MS. Compare results with literature using identical buffer systems (e.g., PBS vs. HEPES). Discrepancies often arise from differences in buffer ionic strength or trace metal content .

Q. What statistical methods are recommended for analyzing conjugation efficiency data?

Use nonlinear regression to fit kinetic data (e.g., one-phase association models). For batch-to-batch variability, apply ANOVA with post-hoc Tukey tests. Report uncertainties (e.g., ±SD) and effect sizes to enhance reproducibility .

Eigenschaften

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44N2O13/c29-23(3-6-28-24(30)1-2-25(28)31)27-5-8-35-10-12-37-14-16-39-18-20-41-22-21-40-19-17-38-15-13-36-11-9-34-7-4-26(32)33/h1-2H,3-22H2,(H,27,29)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKUDJPBDMAVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.